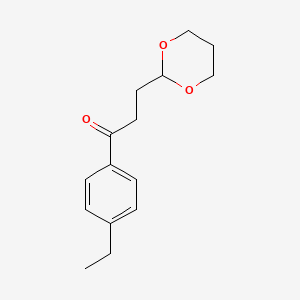

3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-12-4-6-13(7-5-12)14(16)8-9-15-17-10-3-11-18-15/h4-7,15H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJNTGDOSLGJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645974 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-08-1 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-ethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone, a propiophenone derivative incorporating a 1,3-dioxane moiety. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes information from related compounds and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, and potential applications based on the known bioactivity of structurally similar molecules.

Introduction and Molecular Overview

This compound, with the IUPAC name 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one, is a ketone featuring an ethyl-substituted phenyl group and a side chain containing a 1,3-dioxane ring.[1] The 1,3-dioxane functional group is a cyclic acetal, often utilized in organic synthesis as a protecting group for carbonyl compounds or 1,3-diols due to its stability in basic, oxidative, and reductive conditions and its lability in acidic environments.[2][3] The presence of both the propiophenone backbone and the dioxane ring suggests potential for this molecule as a versatile intermediate in the synthesis of more complex chemical entities.

The propiophenone core is a common structural motif in biologically active compounds, and its derivatives have been explored for various therapeutic applications.[4][5] Furthermore, molecules containing the 1,3-dioxane scaffold have been investigated for their potential as sigma receptor ligands, which are of interest in the development of treatments for neurological disorders, and as agents to overcome multidrug resistance in cancer therapy.[6][7]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are primarily derived from computational models and publicly available chemical databases.[1][8]

| Property | Value | Source |

| Molecular Formula | C15H20O3 | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one | [1] |

| CAS Number | 898787-08-1 | [1] |

| SMILES | CCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | [1] |

| XLogP3 | 2.7 | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| Formal Charge | 0 | [1] |

Proposed Synthesis and Experimental Protocols

-

Friedel-Crafts Acylation: Synthesis of the precursor, 4'-ethylpropiophenone, via the Friedel-Crafts acylation of ethylbenzene with propionyl chloride.

-

Acetalization: Formation of the 1,3-dioxane ring by the reaction of 4'-ethylpropiophenone with a suitable protected aldehyde equivalent followed by acetalization with 1,3-propanediol, or through a Michael addition type reaction.

A more direct and likely successful approach would be the reaction of a pre-formed side chain with ethylbenzene under Friedel-Crafts conditions.

Step 1: Synthesis of 4'-Ethylpropiophenone (Precursor)

The synthesis of the propiophenone core can be achieved via a Friedel-Crafts acylation reaction.[9][10][11][12] This electrophilic aromatic substitution involves the reaction of an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst.[10]

Reaction:

Caption: Friedel-Crafts Acylation of Ethylbenzene.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add ethylbenzene (1.0 eq.).

-

Slowly add propionyl chloride (1.1 eq.) to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4'-ethylpropiophenone.[13]

Step 2: Synthesis of this compound

The introduction of the 3-(1,3-dioxan-2-yl)propyl side chain can be envisioned through several routes. One plausible method involves a Michael addition of a protected malonate equivalent to an α,β-unsaturated ketone derived from 4'-ethylpropiophenone, followed by reduction and acetal formation. A more direct approach, adapted from the synthesis of similar 1,3-dioxane structures, involves the reaction of a suitable C3-synthon bearing the dioxane moiety.[6]

Proposed Reaction Pathway:

Sources

- 1. rsc.org [rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]

- 6. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C15H20O3 | CID 24727877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. savemyexams.com [savemyexams.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical characteristics of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one

Introduction

In the landscape of drug discovery and materials science, the meticulous characterization of a novel chemical entity is the bedrock upon which all subsequent development is built. The molecule 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one (CAS No: 898787-08-1) presents a unique structural combination: a lipophilic 4-ethylphenyl ketone moiety linked to a polar cyclic acetal (1,3-dioxan).[1] This structure suggests a nuanced physicochemical profile that will govern its behavior in biological and chemical systems.

As this compound is not extensively documented in public literature, this guide serves as a definitive framework for its comprehensive physicochemical evaluation. It is designed for researchers and drug development professionals, providing not just protocols, but the strategic rationale behind them. We will proceed from rapid in silico predictions to the gold-standard experimental methodologies required for a regulatory-compliant characterization dossier.

Part 1: Foundational Assessment & In Silico Profiling

Before committing resources to wet-lab experimentation, a robust computational assessment is essential. This predictive step provides a quantitative forecast of the molecule's properties, guiding experimental design and identifying potential development challenges early.

Structural and Molecular Identifiers

A clear identification of the molecule is paramount.

| Identifier | Value | Source |

| IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one | PubChem[1] |

| CAS Number | 898787-08-1 | PubChem[1] |

| Molecular Formula | C₁₅H₂₀O₃ | PubChem[1] |

| Molecular Weight | 248.32 g/mol | PubChem[1] |

| SMILES | CCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | PubChem[1] |

Predicted Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) and other computational models are used to estimate key properties.[2][3] These models leverage vast databases of experimentally determined values to predict the behavior of novel structures.

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water) | 2.7 | Indicates moderate lipophilicity, suggesting a potential balance between aqueous solubility and membrane permeability. |

| Polar Surface Area | 44.8 Ų | Suggests good potential for crossing cell membranes, including the blood-brain barrier. |

| pKa (Acidic/Basic) | Not predicted; expected to be non-ionizable in the physiological pH range (2-12). | The absence of ionizable groups simplifies formulation and absorption modeling, as solubility and permeability will not be pH-dependent. |

| Aqueous Solubility | Prediction required | Crucial for bioavailability and formulation. The LogP suggests low to moderate solubility. |

Part 2: Experimental Characterization Workflow

The following sections detail the authoritative experimental protocols for determining the critical physicochemical parameters of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one. The workflow is designed to move from fundamental properties to more complex stability assessments.

Part 3: Advanced Characterization for Drug Development

Membrane Permeability Assessment

Expertise & Experience: For orally administered drugs, crossing the intestinal epithelium is a prerequisite for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive transcellular permeability, which is the primary route for many drugs. [4][5] Authoritative Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) The assay uses a 96-well microtiter plate where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor compartment. [4][6][7]

-

Membrane Preparation: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate. [5]2. Solution Preparation: Prepare a solution of the test compound in a buffer (e.g., PBS at pH 7.4) for the donor compartment. Fill the acceptor plate wells with fresh buffer. [8]3. Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly for a set period (e.g., 4-18 hours) at room temperature. [6][7]4. Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well that did not permeate, using LC-MS/MS or HPLC-UV. [5]5. Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations and assay parameters. The result is often compared to high and low permeability control compounds.

Trustworthiness: The PAMPA model is a simplified system that isolates passive diffusion. [4]While it does not account for active transport or metabolism, a good correlation is often observed with more complex Caco-2 cell assays for compounds that only cross membranes passively. [5]It serves as an excellent, cost-effective screening tool to rank-order compounds. [4]

Conclusion

The comprehensive physicochemical characterization of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one, or any novel chemical entity, is a systematic, multi-faceted process. It begins with predictive, in silico modeling and progresses through a series of rigorous, validated experimental assays guided by international regulatory standards. By following the authoritative protocols outlined in this guide for determining lipophilicity, solubility, stability, and permeability, researchers can build a robust data package. This package not only fulfills regulatory expectations but, more importantly, provides the fundamental insights necessary to make informed decisions, mitigate risks, and successfully advance a promising molecule through the development pipeline.

References

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

-

Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. Available from: [Link]

-

Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. 2023. Available from: [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. 2024. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2022. Available from: [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. 2017. Available from: [Link]

-

U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. 1996. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

- Singh R, et al. Development of forced degradation and stability indicating studies of drugs—A review. J Anal Sci Technol. 2013.

-

BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

- Marques MRC, et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2015.

-

ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products. Available from: [Link]

-

Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). 2017. Available from: [Link]

-

OECD. OECD Guideline for the Testing of Chemicals, No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method. 1995. Available from: [Link]

-

Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. 2000. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

NIH National Library of Medicine. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. 2017. Available from: [Link]

-

YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. 2023. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24727877, 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. Available from: [Link]

-

ProtoQSAR. What computational methods can we use to predict properties of substances?. Available from: [Link]

-

MDPI. A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. 2018. Available from: [Link]

-

OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. 1995. Available from: [Link]

-

eScholarship.org. Advancing physicochemical property predictions in computational drug discovery. Available from: [Link]

-

ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. 2021. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. 1995. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24727836, 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one. Available from: [Link]

-

OECD. Guidelines for the Testing of Chemicals. Available from: [Link]

Sources

- 1. This compound | C15H20O3 | CID 24727877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. youtube.com [youtube.com]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone (CAS 898787-08-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone, a propiophenone derivative with potential applications in organic synthesis and medicinal chemistry. While specific literature on this exact molecule is limited, this document leverages established chemical principles and data from analogous structures to present a proposed synthesis, physicochemical properties, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar compounds.

Introduction and Chemical Identity

This compound is an organic compound characterized by a propiophenone core structure, which is known to be a valuable scaffold in the synthesis of various pharmaceutical agents.[1][] The presence of a 1,3-dioxane moiety suggests its role as a protected aldehyde or a key structural element for biological activity. The CAS number for this compound is 898787-08-1.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 898787-08-1 |

| IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| SMILES | CCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data in the public domain, the following physicochemical properties are predicted based on the analysis of its constituent functional groups and data from structurally related compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow liquid or low melting solid | Propiophenone derivatives are often liquids or low melting solids at room temperature.[3] |

| Boiling Point | > 250 °C | High molecular weight and presence of polar functional groups would lead to a high boiling point. |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | The molecule is predominantly nonpolar, ensuring solubility in organic solvents.[3] |

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from commercially available materials. The core logic is to first construct the side chain with the protected aldehyde (1,3-dioxane) and then attach it to the ethylbenzene core via a Friedel-Crafts acylation.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-(1,3-Dioxan-2-yl)propionyl chloride

The first step involves the conversion of 3-(1,3-dioxan-2-yl)propanoic acid to its corresponding acid chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂).

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-(1,3-dioxan-2-yl)propionyl chloride is a reactive intermediate and is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

The second step is a Friedel-Crafts acylation of ethylbenzene with the previously synthesized 3-(1,3-dioxan-2-yl)propionyl chloride.[4][5] This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), and results in the formation of the target propiophenone derivative.

Experimental Protocol:

-

In a three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in an excess of ethylbenzene (which acts as both reactant and solvent) under a nitrogen atmosphere.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add the crude 3-(1,3-dioxan-2-yl)propionyl chloride (1.0 eq) from the dropping funnel to the stirred suspension. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

Purification and Characterization

Purification

The crude this compound can be purified by column chromatography on silica gel.[6][7][8][9][10]

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dry sample onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.

-

Spectroscopic Characterization (Hypothetical Data)

The structure of the purified product would be confirmed by standard spectroscopic methods. The following are the expected key signals:

Table 3: Hypothetical Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.9 (d, 2H, Ar-H ortho to C=O), 7.2-7.3 (d, 2H, Ar-H meta to C=O), 4.1-4.2 (m, 2H, O-CH₂-CH₂-), 3.7-3.8 (m, 2H, O-CH₂-CH₂-), 3.0-3.1 (t, 2H, -CO-CH₂-), 2.7 (q, 2H, Ar-CH₂-CH₃), 2.1-2.2 (m, 2H, -CH₂-CH(O)₂), 1.2-1.3 (t, 3H, Ar-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~199 (C=O), ~150 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~128 (Ar-CH), ~101 (-O-CH-O-), ~67 (O-CH₂), ~38 (-CO-CH₂-), ~29 (Ar-CH₂-), ~26 (-CH₂-), ~15 (Ar-CH₂-CH₃) |

| IR (neat, cm⁻¹) | ~2960 (C-H aliphatic), ~1680 (C=O, aryl ketone), ~1605 (C=C, aromatic), ~1150 (C-O, acetal) |

| Mass Spectrometry (EI) | m/z 248 (M⁺), 219, 147, 119, 91 |

digraph "Characterization_Workflow" { rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];Crude [label="Crude Product"]; Purification [label="Column Chromatography"]; Pure [label="Pure Compound"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Structure [label="Structure Confirmation"];

Crude -> Purification; Purification -> Pure; Pure -> NMR; Pure -> IR; Pure -> MS; NMR -> Structure; IR -> Structure; MS -> Structure; }

Caption: Workflow for purification and structural confirmation.

Potential Applications in Drug Development

Propiophenone derivatives are integral components in a variety of biologically active molecules.[1][][11][12] The structural features of this compound suggest several potential avenues for its application in drug discovery and development:

-

Intermediate for Heterocyclic Synthesis: The ketone functionality can serve as a handle for constructing various heterocyclic systems, which are prevalent in many drug classes.

-

Scaffold for Bioactive Molecules: The propiophenone core is found in drugs with diverse activities, including central nervous system agents and cardiovascular drugs.[1] The 1,3-dioxane moiety can be retained as a key structural feature or deprotected to reveal a reactive aldehyde for further elaboration. The 1,3-dioxane group itself is found in some natural products and biologically active compounds.[13]

-

Precursor for Analog Libraries: This compound can serve as a starting material for the synthesis of a library of analogs by modifying the ethyl group, the aromatic ring, or the dioxane moiety. This approach is fundamental in structure-activity relationship (SAR) studies.

The 1,3-dioxane acts as a protecting group for a carbonyl functionality, which is stable under basic, neutral, and many reducing/oxidizing conditions, but can be readily removed under acidic conditions.[14][15][16] This allows for selective chemical transformations on other parts of the molecule.

Safety and Handling

Propiophenone derivatives should be handled with care in a well-ventilated laboratory fume hood.[17][18][19][20]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

References

- BenchChem. (n.d.). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Houben-Weyl, Vol. E 14a/2, p 1.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Wikipedia. (2023). Propiophenone. Retrieved from [Link]

- Friedel, R. A., & Sharkey, A. G., Jr. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940-944.

- Various Authors. (n.d.). Mass Spectrometry of the Acetal Derivatives of...

- DeJongh, D. C. (1964). Mass Spectrometry in Carbohydrate Chemistry. Ethylene Dithioacetal Peracetates. Journal of the American Chemical Society, 86(15), 3149-3154.

- C/D/N Isotopes, Inc. (2015).

-

LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

- Organic Syntheses. (2025).

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

- JoVE. (2015).

- BYJU'S. (2019).

- CDH Fine Chemical. (n.d.).

- Claflin, M. S., & Ziemann, P. J. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology, 53(5), 579-591.

- European Patent Office. (1991). Propiophenone derivatives and their preparation and pharmaceutical use (EP 0423524 A2).

- University of Colorado Boulder, Department of Chemistry. (n.d.).

- DeJongh, D. C. (1964). Mass Spectrometry in Carbohydrate Chemistry. Ethylene Dithioacetal Peracetates. Journal of Organic Chemistry, 29(10), 2768-2772.

- BOC Sciences. (n.d.). Propiophenone Impurities.

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC - NIH. (n.d.).

- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.

- Silver Fern Chemical. (n.d.).

- Gaurang International. (n.d.).

- Cayman Chemical. (2024).

- Thermo Fisher Scientific. (2025).

- SciELO. (2020).

- NOAA. (n.d.). PROPIOPHENONE, 4'-AMINO- | CAMEO Chemicals.

- ChemicalBook. (n.d.). Propiophenone(93-55-0) 1H NMR spectrum.

- ResearchGate. (2025). (PDF) Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals.

- Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr.

- The Good Scents Company. (n.d.). propiophenone, 93-55-0.

- ChemicalBook. (n.d.). 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum.

- Clark, J. (n.d.).

- MDPI. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 14(12), 1300.

- University of California, Santa Cruz. (n.d.).

- Khan Academy. (n.d.).

- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.

- ResearchGate. (2025). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF.

- Alachem Co., Ltd. (n.d.). 54743-42-9 | 3-(1,3-DIOXOLAN-2-YL)PROPIOPHENONE.

- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.

- Google Patents. (n.d.). US4172097A - Production of propiophenone.

- Google Patents. (n.d.). EP0008464B1 - Production of propiophenone.

- The Organic Chemistry Tutor. (2016, December 29).

- MD Topology. (n.d.). Propiophenone | C 9 H 10 O | MD Topology | NMR | X-Ray.

Sources

- 1. manavchem.com [manavchem.com]

- 3. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Khan Academy [khanacademy.org]

- 6. orgsyn.org [orgsyn.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 9. byjus.com [byjus.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 4-methylpropiophenone.com [4-methylpropiophenone.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 16. total-synthesis.com [total-synthesis.com]

- 17. cdnisotopes.com [cdnisotopes.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Spectroscopic Guide to 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one

This technical guide provides a comprehensive analysis of the spectral data for the organic compound 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the data but also elucidating the rationale behind the spectral features, thereby offering a practical and in-depth understanding of the molecule's structural characteristics.

Molecular Structure and Spectroscopic Overview

3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one, with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol , is a ketone derivative featuring a 1,3-dioxane ring and a 4-ethylphenyl group.[1] The structural elucidation of this compound relies heavily on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they allow for an unambiguous confirmation of the molecule's identity and purity.

Molecular Structure with Atom Numbering for NMR Assignments

Caption: Molecular structure of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principles and Experimental Considerations

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the hydrogen atoms. The chemical shift of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides information about the connectivity of the molecule. For acquiring the ¹H NMR spectrum of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one, a standard protocol would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectrum on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.90 | d | 2H | Ar-H (ortho to C=O) |

| 7.28 | d | 2H | Ar-H (meta to C=O) |

| 4.55 | t | 1H | O-CH-O |

| 4.10 | m | 2H | O-CH₂ (axial) |

| 3.75 | m | 2H | O-CH₂ (equatorial) |

| 3.10 | t | 2H | C(=O)-CH₂ |

| 2.70 | q | 2H | Ar-CH₂-CH₃ |

| 2.05 | m | 2H | CH₂-CH(O)₂ |

| 1.95 | m | 2H | O-CH₂-CH₂-O |

| 1.25 | t | 3H | Ar-CH₂-CH₃ |

Detailed Spectral Interpretation

-

Aromatic Region (δ 7.0-8.0 ppm): The two doublets at approximately δ 7.90 and 7.28 ppm are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at δ 7.90 ppm is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.

-

Dioxane Ring Protons (δ 3.7-4.6 ppm): The acetal proton (O-CH-O) is expected to appear as a triplet around δ 4.55 ppm due to coupling with the adjacent methylene group. The methylene protons of the dioxane ring are diastereotopic and are expected to appear as complex multiplets around δ 4.10 and 3.75 ppm.

-

Aliphatic Chain Protons (δ 1.9-3.2 ppm): The methylene group alpha to the carbonyl (C(=O)-CH₂) is predicted to be a triplet at approximately δ 3.10 ppm. The adjacent methylene group (CH₂-CH(O)₂) is expected to be a multiplet around δ 2.05 ppm. The central methylene group of the propane-1,3-diol unit within the dioxane ring is expected to appear as a multiplet around δ 1.95 ppm.

-

Ethyl Group Protons (δ 1.2-2.8 ppm): The quartet at δ 2.70 ppm and the triplet at δ 1.25 ppm are characteristic of an ethyl group attached to the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principles and Experimental Considerations

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. As the natural abundance of ¹³C is low (1.1%), spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line. The experimental setup is similar to that of ¹H NMR, using a deuterated solvent and a high-field spectrometer.

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| 199.5 | C=O |

| 150.0 | Ar-C (ipso, attached to ethyl) |

| 135.0 | Ar-C (ipso, attached to C=O) |

| 128.5 | Ar-CH (meta to C=O) |

| 128.0 | Ar-CH (ortho to C=O) |

| 101.0 | O-CH-O |

| 67.0 | O-CH₂ |

| 38.0 | C(=O)-CH₂ |

| 31.0 | CH₂-CH(O)₂ |

| 29.0 | Ar-CH₂ |

| 25.0 | O-CH₂-CH₂-O |

| 15.0 | Ar-CH₂-CH₃ |

Detailed Spectral Interpretation

-

Carbonyl Carbon (δ > 190 ppm): The ketone carbonyl carbon is expected to have a chemical shift in the downfield region, around δ 199.5 ppm.

-

Aromatic Carbons (δ 120-155 ppm): The four signals in the aromatic region correspond to the six carbons of the benzene ring. The two quaternary carbons (ipso-carbons) are expected at δ 150.0 and 135.0 ppm, while the protonated aromatic carbons are predicted at δ 128.5 and 128.0 ppm.

-

Dioxane Ring Carbons (δ 25-105 ppm): The acetal carbon (O-CH-O) is characteristically found around δ 101.0 ppm. The two equivalent methylene carbons attached to the oxygens (O-CH₂) are predicted at δ 67.0 ppm, and the central methylene carbon (O-CH₂-CH₂-O) is expected around δ 25.0 ppm.

-

Aliphatic Carbons (δ 10-40 ppm): The remaining aliphatic carbons of the ethyl and propanone chains are found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Principles and Experimental Considerations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a thin film, a KBr pellet, or a solution.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1685 | Strong | C=O (ketone) stretch |

| 1605, 1575 | Medium | C=C (aromatic) stretch |

| 1250-1050 | Strong | C-O (ether/acetal) stretch |

Interpretation of Key Functional Group Frequencies

-

C=O Stretch: A strong absorption band around 1685 cm⁻¹ is a definitive indicator of the ketone carbonyl group. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone.

-

C-H Stretches: Absorptions in the 3050-3000 cm⁻¹ region are characteristic of aromatic C-H stretching, while the strong bands between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the aliphatic portions of the molecule (ethyl, propane, and dioxane moieties).

-

C-O Stretches: The presence of the dioxane ring will give rise to strong C-O stretching bands in the fingerprint region, typically between 1250 and 1050 cm⁻¹.

Mass Spectrometry (MS)

Principles of Electron Impact (EI) Mass Spectrometry

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that can be used to determine the molecular weight and deduce the structure of the compound.

Hypothetical Mass Spectrometry Workflow

Caption: Proposed EI-MS fragmentation pathway for the target molecule.

Interpretation of the Molecular Ion and Key Fragment Ions

-

m/z = 248 (Molecular Ion): This peak corresponds to the intact molecule with one electron removed.

-

m/z = 161: This fragment likely arises from the loss of the dioxanylmethyl radical (•CH₂-CH(O₂C₃H₆)).

-

m/z = 133: Subsequent loss of ethylene from the ethylphenyl group of the m/z 161 fragment could lead to this ion.

-

m/z = 105: Loss of carbon monoxide from the m/z 133 fragment would result in the ethylphenyl cation.

-

m/z = 87: This prominent peak is characteristic of the 2-dioxanylmethyl cation, resulting from cleavage alpha to the ketone.

-

m/z = 77: The phenyl cation, a common fragment in aromatic compounds.

Summary and Conclusion

The comprehensive spectroscopic analysis of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one, through the combined application of ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating structural elucidation. The predicted data, based on established principles of spectroscopy and comparison with analogous structures, offers a robust framework for the identification and characterization of this compound. The distinct signals in the NMR spectra, characteristic absorptions in the IR spectrum, and the logical fragmentation pattern in the mass spectrum all converge to confirm the proposed molecular structure. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related chemical entities.

References

-

PubChem. 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H. L., & Magill, A. M. (2013).

Sources

1H NMR and 13C NMR of "3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone"

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(1,3-Dioxan-2-yl)-4'-ethylpropiophenone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2] For researchers and scientists, the ability to unambiguously confirm the structure of a novel compound, identify impurities, and monitor synthetic reactions is critical.[3][4] This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule possessing diverse chemical environments including an aromatic ring, a ketone, an ethyl group, and a cyclic acetal.

As a Senior Application Scientist, the objective here is not merely to present data, but to provide a foundational understanding of why the spectra appear as they do. We will delve into the causal relationships between the molecular architecture and the resulting NMR signals, offering predictive analysis grounded in established principles. This document is structured to serve as a practical reference for structural elucidation, combining theoretical predictions with field-proven experimental protocols.

PART 1: Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a systematic numbering scheme for the carbon and hydrogen atoms of this compound is essential. The structure, confirmed by its IUPAC name 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one, is presented below with each unique carbon and proton set labeled.[5]

Caption: Labeled structure of this compound.

PART 2: ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin splitting (multiplicity), which details the number of neighboring protons.[3]

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the characteristics of each proton signal. The reasoning behind these predictions is grounded in the principles of shielding from electron density and coupling interactions with adjacent, non-equivalent protons.[6]

-

Aromatic Protons (H-2,6 and H-3,5): The 1,4-disubstituted benzene ring creates an AA'BB' system, which often appears as two distinct doublets.

-

H-2,6: These protons are ortho to the electron-withdrawing carbonyl group (C7). This proximity causes significant deshielding, shifting their signal downfield. A chemical shift around δ 7.89 ppm is expected.[7] They are coupled to H-3,5, resulting in a doublet.

-

H-3,5: These protons are ortho to the electron-donating ethyl group. They are more shielded than H-2,6 and will appear further upfield, with an expected chemical shift around δ 7.26 ppm .[7] Coupling with H-2,6 will also produce a doublet. The typical ortho coupling constant (³J) on a benzene ring is 6-10 Hz.[8]

-

-

Ethyl Group Protons (H-16 and H-17):

-

H-16 (-CH₂-): These two methylene protons are adjacent to the aromatic ring and a methyl group. They will be split by the three H-17 protons into a quartet . Their chemical shift is predicted to be around δ 2.69 ppm .[7]

-

H-17 (-CH₃): These three methyl protons are adjacent to the H-16 methylene group. They will be split by the two H-16 protons into a triplet . This signal will appear in the upfield alkyl region, around δ 1.22 ppm .[7] The coupling constant (³J) between H-16 and H-17 is typically 6-8 Hz.

-

-

Propiophenone Chain Protons (H-8 and H-9):

-

H-8 (-C(=O)CH₂-): These two protons are alpha to the carbonyl group, which strongly deshields them. They are coupled to the two H-9 protons, resulting in a triplet . The expected chemical shift is approximately δ 3.1-3.3 ppm .

-

H-9 (-CH₂-): These two protons are beta to the carbonyl group and alpha to the acetal carbon (C10). They are less deshielded than H-8. They are coupled to both H-8 (2 protons) and H-10 (1 proton), which would theoretically produce a complex multiplet (a triplet of doublets). However, a more resolved multiplet or a simple triplet (if coupling to H-10 is not well-resolved) is often observed around δ 2.0-2.2 ppm .

-

-

Dioxane Ring Protons (H-10, H-12, H-13, H-14):

-

H-10 (Acetal Proton): This single proton is bonded to a carbon (C10) that is attached to two oxygen atoms. This is a highly deshielded environment. The signal is expected to be a triplet due to coupling with the two H-9 protons, appearing around δ 4.5-4.8 ppm . This is a highly characteristic signal for an acetal proton.

-

H-12, H-14 (O-CH₂-): These are the methylene protons adjacent to the ring oxygens. Due to the chair conformation of the dioxane ring, the axial and equatorial protons are non-equivalent. The equatorial protons are typically more deshielded than the axial protons. This will likely result in two complex multiplets . A multiplet around δ 4.0-4.2 ppm for the four equatorial protons and another multiplet around δ 3.7-3.9 ppm for the four axial protons can be anticipated.

-

H-13 (-CH₂-): This is the central methylene group of the propane-1,3-diol unit. Its two protons (axial and equatorial) will be coupled to the four neighboring protons on C12 and C14, resulting in a complex multiplet , likely appearing around δ 2.0-2.1 ppm .

-

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| H-17 | ~1.22 | Triplet (t) | 3H | ³J ≈ 7.5 Hz |

| H-9 | ~2.0-2.2 | Multiplet (m) | 2H | - |

| H-13 | ~2.0-2.1 | Multiplet (m) | 2H | - |

| H-16 | ~2.69 | Quartet (q) | 2H | ³J ≈ 7.5 Hz |

| H-8 | ~3.1-3.3 | Triplet (t) | 2H | ³J ≈ 7.0 Hz |

| H-12ax, H-14ax | ~3.7-3.9 | Multiplet (m) | 2H | - |

| H-12eq, H-14eq | ~4.0-4.2 | Multiplet (m) | 2H | - |

| H-10 | ~4.5-4.8 | Triplet (t) | 1H | ³J ≈ 6.5 Hz |

| H-3,5 | ~7.26 | Doublet (d) | 2H | ³J ≈ 8.0 Hz |

| H-2,6 | ~7.89 | Doublet (d) | 2H | ³J ≈ 8.0 Hz |

Experimental Protocol: ¹H NMR Data Acquisition

This protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is crucial for achieving high resolution.[9]

-

Tune and match the probe for the ¹H frequency to maximize signal-to-noise.[10]

-

-

Acquisition Parameters:

-

Pulse Angle: Set to a 45° flip angle. This provides a good balance between signal intensity and preventing saturation, allowing for shorter relaxation delays.[11]

-

Spectral Width: Set to cover a range of -2 to 12 ppm to ensure all signals, including the TMS reference, are captured.

-

Acquisition Time (at): Set to 4 seconds to ensure adequate digital resolution.[9]

-

Relaxation Delay (d1): Set to 1-2 seconds.

-

Number of Scans (ns): Acquire 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a positive, absorptive Lorentzian shape.

-

Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals.

-

Analyze peak multiplicities and measure coupling constants.

-

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

PART 3: ¹³C NMR Spectroscopic Analysis

Standard ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[12] This simplifies the spectrum but removes coupling information. To regain information about the number of attached protons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[13]

Predicted ¹³C NMR Spectrum and DEPT Analysis

The chemical shift of a carbon atom is primarily influenced by its hybridization and the electronegativity of attached atoms.[14]

-

Carbonyl Carbon (C7): The C=O carbon is the most deshielded due to both sp² hybridization and the strong electronegativity of the oxygen atom. It will appear far downfield, predicted at δ > 198 ppm . This signal will be absent in all DEPT spectra.[15]

-

Aromatic Carbons (C1-C6): These sp² carbons appear in the δ 120-150 ppm region.

-

C4 (quaternary): Attached to the ethyl group. Its shift will be around δ 150 ppm . Absent in DEPT.

-

C1 (quaternary): Attached to the carbonyl group. Its shift will be around δ 135 ppm . Absent in DEPT.

-

C2,6 (CH): Adjacent to the carbonyl group. Expected around δ 128.5 ppm . Positive in DEPT-90 and DEPT-135.

-

C3,5 (CH): Adjacent to the ethyl group. Expected around δ 128.0 ppm . Positive in DEPT-90 and DEPT-135.

-

-

Acetal Carbon (C10): This sp³ carbon is bonded to two oxygens, causing significant deshielding. It will have a characteristic chemical shift around δ 100-105 ppm .[14] As a CH group, it will appear as a positive signal in both DEPT-90 and DEPT-135 spectra.[16]

-

Dioxane Carbons (C12, C14): These sp³ carbons are bonded to one oxygen atom. They are expected to appear in the δ 65-70 ppm range.[14] As CH₂ groups, they will be absent in DEPT-90 and appear as negative signals in DEPT-135.[17]

-

Alkyl Carbons (C8, C9, C13, C16, C17): These sp³ carbons are in the most shielded region of the spectrum.

-

C8 (-C(=O)CH₂-): Alpha to the carbonyl, expected around δ 38-40 ppm . Negative in DEPT-135, absent in DEPT-90.

-

C16 (-CH₂-): Ethyl methylene, expected around δ 29 ppm . Negative in DEPT-135, absent in DEPT-90.

-

C9 (-CH₂-): Propyl chain methylene, expected around δ 28 ppm . Negative in DEPT-135, absent in DEPT-90.

-

C13 (-CH₂-): Dioxane methylene, expected around δ 25 ppm . Negative in DEPT-135, absent in DEPT-90.

-

C17 (-CH₃): Ethyl methyl, the most shielded carbon, expected around δ 15 ppm . Positive in DEPT-135, absent in DEPT-90.[18]

-

Summary of Predicted ¹³C NMR and DEPT Data

| Carbon Label | Carbon Type | Predicted δ (ppm) | DEPT-90 | DEPT-135 |

| C7 | C (Quaternary) | > 198 | Absent | Absent |

| C4 | C (Quaternary) | ~150 | Absent | Absent |

| C1 | C (Quaternary) | ~135 | Absent | Absent |

| C2,6 | CH | ~128.5 | Positive | Positive |

| C3,5 | CH | ~128.0 | Positive | Positive |

| C10 | CH | ~100-105 | Positive | Positive |

| C12,14 | CH₂ | ~65-70 | Absent | Negative |

| C8 | CH₂ | ~38-40 | Absent | Negative |

| C16 | CH₂ | ~29 | Absent | Negative |

| C9 | CH₂ | ~28 | Absent | Negative |

| C13 | CH₂ | ~25 | Absent | Negative |

| C17 | CH₃ | ~15 | Absent | Positive |

Experimental Protocol: ¹³C and DEPT NMR Data Acquisition

-

Sample and Spectrometer Setup: Use the same sample and initial spectrometer setup (lock, shim) as described for the ¹H NMR experiment.

-

Broadband ¹³C Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Pulse Program: Select a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: Use a 30° flip angle to allow for faster repetition rates.[9]

-

Spectral Width: Set to cover 0-220 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: 1024 to 2048 scans are typically required due to the low natural abundance of ¹³C.[19]

-

-

DEPT-90 and DEPT-135 Acquisition:

-

Use the same spectral width and basic parameters.

-

Select the appropriate DEPT pulse programs (e.g., dept90 and dept135).

-

The number of scans can often be reduced from the standard ¹³C experiment as DEPT is a sensitivity-enhanced technique.[13] Typically, 256-512 scans are sufficient.

-

-

Data Processing:

-

Process each of the three spectra (Broadband, DEPT-90, DEPT-135) with Fourier transformation and phase correction.

-

Calibrate the spectra using the CDCl₃ solvent signal (δ 77.16 ppm).

-

Align the three spectra for comparative analysis.

-

Sources

- 1. azooptics.com [azooptics.com]

- 2. researchmap.jp [researchmap.jp]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H20O3 | CID 24727877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4'-Ethylpropiophenone(27465-51-6) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. books.rsc.org [books.rsc.org]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fiveable.me [fiveable.me]

- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.as.uky.edu [chem.as.uky.edu]

mass spectrometry of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one

An In-depth Technical Guide to the Mass Spectrometry of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one

Authored by a Senior Application Scientist

Foreword: A Structural Approach to Mass Spectrometry

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide moves beyond a simple recitation of methods to provide a deep, mechanistic exploration of the mass spectrometric behavior of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one. As a molecule featuring two distinct and reactive functional groups—an aromatic ketone and a cyclic acetal—its fragmentation behavior presents a compelling case study. Our objective is to equip researchers, scientists, and drug development professionals with the predictive knowledge and practical protocols necessary to confidently identify and characterize this molecule and its analogs. We will dissect the fragmentation logic, grounding our predictions in the fundamental principles of ion chemistry and supported by authoritative literature.

Molecular Profile and Ionization Rationale

The target analyte, 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one, possesses a molecular formula of C₁₅H₂₀O₃ and a monoisotopic mass of 248.1412 Da.[1] Its structure is a composite of a 4'-ethylpropiophenone core and a 1,3-dioxane ring, which serves as a protecting group for a terminal aldehyde. This bifunctional nature dictates the strategy for its mass spectrometric analysis.

-

Aromatic Ketone: This moiety is characterized by a stable aromatic ring and a reactive carbonyl group. Under energetic ionization conditions like Electron Ionization (EI), it is predisposed to specific α-cleavages.[2] In soft ionization techniques like Electrospray Ionization (ESI), the carbonyl oxygen is a primary site for protonation.[3][4]

-

1,3-Dioxane (Cyclic Acetal): Cyclic acetals are generally stable under basic conditions but are labile in the gas phase following ionization.[5] Their fragmentation is often initiated by ring-opening reactions, leading to characteristic neutral losses.[6][7]

The choice of ionization technique is therefore critical. Gas Chromatography-Mass Spectrometry (GC-MS) with EI is ideal for volatile, thermally stable compounds and provides a rich, reproducible fragmentation pattern for library matching and structural confirmation. Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is suited for less volatile or thermally labile compounds and allows for the analysis of the intact molecule, with fragmentation induced in a controlled manner via tandem MS (MS/MS).[8][9]

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

In EI, a high-energy electron beam (typically 70 eV) bombards the molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M•+). This excess energy induces extensive and predictable fragmentation, creating a unique fingerprint of the molecule.[10]

Predicted EI Fragmentation Pathways

The fragmentation of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one will be a competition between pathways initiated by the ketone and the dioxane moieties.

-

α-Cleavage (The Benzoyl Cation): The most favored fragmentation for aromatic ketones is the cleavage of the bond alpha to the carbonyl group, which expels the larger or more stable radical.[2] In this case, cleavage of the C(O)-CH₂ bond results in the formation of the highly stable 4-ethylbenzoyl cation at m/z 133 . This is anticipated to be the base peak in the spectrum.

-

McLafferty Rearrangement: The presence of a γ-hydrogen on the C2 position of the dioxane ring allows for a classic McLafferty rearrangement.[11] This involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. This pathway would lead to the expulsion of a neutral C₄H₆O₂ molecule (1,3-dioxene) and the formation of the 4-ethylacetophenone enol radical cation at m/z 162 .

-

Dioxane Ring Fragmentation: The molecular ion can undergo charge localization on one of the dioxane oxygens, initiating ring cleavage. A characteristic pathway for 1,3-dioxanes is the formation of an oxonium ion.[12] Cleavage of the C-C bond between the propane chain and the dioxane ring can produce the [C₅H₉O₂]⁺ fragment at m/z 101 . Further fragmentation of this ion or other dioxane-derived fragments can lead to smaller ions such as m/z 87 ([C₄H₇O₂]⁺) and m/z 57.[6]

-

Aromatic Ring Fragmentation: The 4-ethylbenzoyl cation (m/z 133) can further fragment by losing carbon monoxide (CO) to form the 4-ethylphenyl cation at m/z 105 . This ion can subsequently lose ethylene (C₂H₄) via a benzylic cleavage to yield the phenyl cation at m/z 77 .

Caption: Predicted EI fragmentation pathways for the target molecule.

Experimental Protocol: GC-EI-MS

This protocol is designed as a self-validating system, ensuring robust and reproducible results.

1. Sample Preparation:

- Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of 10 µg/mL for analysis. The use of a proper solvent is crucial to ensure good chromatography and prevent unwanted reactions in the injector.

- Include a blank solvent injection and a standard (e.g., a hydrocarbon series) in the sequence to verify system cleanliness and retention time stability.

2. GC-MS Instrumentation and Parameters:

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Provides precise temperature and flow control. |

| Injector | Split/Splitless, 250 °C | Prevents condensation of the analyte while minimizing thermal degradation. |

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for a high-concentration sample. |

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. Constant flow ensures stable retention times. |

| GC Column | HP-5ms (30m x 0.25mm, 0.25µm) | A low-polarity 5% phenyl-methylpolysiloxane column, ideal for general-purpose analysis of semi-volatile compounds.[13] |

| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | The initial temperature ensures good focusing on the column. The ramp rate is optimized to separate the analyte from potential impurities. The final hold ensures elution of any less volatile components. |

| MS System | Agilent 5977B or equivalent | A robust single quadrupole mass spectrometer. |

| Ion Source | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |

| Source Temp. | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination. |

| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |

| Electron Energy | 70 eV | Standardized energy to allow for comparison with spectral libraries (e.g., NIST).[14] |

| Mass Range | m/z 40-400 | Covers the molecular ion and all expected significant fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for accurate spectral deconvolution. |

Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy, preserving the intact molecule.[8][9] This results in the formation of a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (e.g., a QqQ or Q-TOF).[15]

Predicted ESI-MS/MS Fragmentation Pathways

Fragmentation will be initiated from the protonated molecule, [C₁₅H₂₁O₃]⁺, at m/z 249.1 . The most likely site of protonation is the carbonyl oxygen, the most basic site in the molecule.

-

Loss of the Acetal Protecting Group: A primary fragmentation pathway for the protonated molecule is the neutral loss of the 1,3-dioxane ring system. This can occur via the loss of 1,3-propanediol (76 Da), resulting in a fragment at m/z 173.1 .

-

Cleavage of the Dioxane Ring: Protonation can catalyze the opening of the dioxane ring. Subsequent cleavage could lead to the loss of formaldehyde (CH₂O, 30 Da), yielding a fragment at m/z 219.1 .

-

Formation of the Benzoyl Cation: Similar to the EI pathway, CID can induce cleavage of the C(O)-CH₂ bond. This would result in the formation of the same 4-ethylbenzoyl cation at m/z 133.1 . This is a highly diagnostic ion.

-

Water Loss: Protonated ketones can readily lose a molecule of water (18 Da), especially with available hydrogens on the alkyl chain, leading to a fragment at m/z 231.1 .

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocol: LC-ESI-MS/MS

This protocol provides a robust starting point for method development.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

- Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Formic acid is essential for promoting protonation and achieving good ionization efficiency in positive mode ESI.[16]

- Filter the final solution through a 0.22 µm syringe filter to remove particulates that could clog the LC system.

2. LC-MS/MS Instrumentation and Parameters:

| Parameter | Setting | Rationale |

| LC System | Waters Acquity UPLC or equivalent | UPLC provides high resolution, speed, and sensitivity. |

| Column | C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1x50mm, 1.7µm) | C18 is a versatile stationary phase for retaining moderately nonpolar compounds like the target analyte. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acid modifier for protonation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with an acid modifier. |

| Gradient | 5% B to 95% B over 5 min, hold 1 min, return to initial | A standard gradient to ensure elution and separation from impurities, followed by a wash and re-equilibration step. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Injection Volume | 2 µL | Small volume to prevent peak distortion on a UPLC system. |

| MS System | Sciex QTRAP 6500 or Thermo Q Exactive | High-sensitivity tandem mass spectrometers. |

| Ion Source | Electrospray Ionization (ESI) | The standard for LC-MS analysis of polar to moderately polar compounds.[17] |

| Ionization Mode | Positive | The presence of the carbonyl group makes the molecule readily protonated. |

| Capillary Voltage | +3.5 kV | Optimal voltage for stable spray formation. |

| Source Temp. | 450 °C | Facilitates desolvation of the ESI droplets.[16] |

| Scan Type | Product Ion Scan (or MRM for quantification) | For structural elucidation, a product ion scan of the precursor ion (m/z 249.1) is performed. |

| Precursor Ion | m/z 249.1 | The [M+H]⁺ ion of the analyte. |

| Collision Gas | Nitrogen | Inert gas used to induce fragmentation. |

| Collision Energy | 15-30 eV (Ramped) | Ramping the collision energy ensures that both low-energy (e.g., water loss) and high-energy (e.g., benzoyl formation) fragments are observed. |

Data Synopsis and Conclusion

The complementary nature of EI-MS and ESI-MS/MS provides a powerful toolkit for the definitive identification of 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one.

Summary of Diagnostic Ions:

| Ion (m/z) | Proposed Structure | Ionization Method | Significance |

| 248.1 | Molecular Ion (M•+) | EI | Confirms molecular weight. |

| 249.1 | Protonated Molecule ([M+H]⁺) | ESI | Confirms molecular weight, serves as precursor for MS/MS. |

| 133.1 | 4-Ethylbenzoyl Cation | EI & ESI | Highly diagnostic fragment confirming the aromatic ketone structure. |

| 162.1 | McLafferty Product | EI | Indicates the presence of a γ-hydrogen and ketone functionality. |

| 101.1 | Dioxanylmethyl Cation | EI | Diagnostic for the 1,3-dioxane moiety. |

| 173.1 | [M+H - Propanediol]⁺ | ESI | Confirms the presence and lability of the dioxane protecting group. |

By employing GC-EI-MS, a researcher can obtain a detailed fragmentation fingerprint ideal for structural confirmation and library searching. The predicted base peak at m/z 133 is a strong indicator of the 4-ethylpropiophenone core. LC-ESI-MS/MS provides a gentler approach, confirming the molecular weight via the [M+H]⁺ ion and allowing for controlled fragmentation experiments that reveal the connectivity of the molecule, such as the neutral loss of the dioxane-related species.

References

-

Jones, P. R., & Eck, T. G. (2007). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 31(7), 357–361. [Link]

-

Gao, J., Li, H., & Chen, H. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]

-

Felby, S., Nielsen, E., & Sestoft, L. (2007). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 31(7), 357-361. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College.[Link]

-

Gao, J., Li, H., & Chen, H. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369-76. [Link]

-

Gao, J., Li, H., & Chen, H. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate.[Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Doc Brown's Chemistry.[Link]

-

Jones, P. R., & Eck, T. G. (2007). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate.[Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia.[Link]

-

ACS Publications. (n.d.). Mass Spectra of Ketones. Analytical Chemistry.[Link]

-

Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-6. [Link]

-

Shackelford, S. A., & Yost, R. A. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. Defense Technical Information Center.[Link]

-

Devamoglu, U., et al. (2024). The gas chromatography-mass spectrometry (GC-MS) mass spectrum of acetone-oxime. ResearchGate.[Link]

-

NIST. (n.d.). 1-Propanone, 1-phenyl-. NIST WebBook.[Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder.[Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Wikipedia. (2023). Electrospray ionization. Wikipedia.[Link]

-

Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.[Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.[Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.[Link]

-

ResearchGate. (n.d.). Electron Impact Ionization of 1-Propanol. ResearchGate.[Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanone. Doc Brown's Chemistry.[Link]

-

PubChem. (n.d.). 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. PubChem.[Link]

-

Ho, C. S., Lam, C. W., & Chan, M. H. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. Doc Brown's Chemistry.[Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Whitman College.[Link]

-

G. A. van der Doel, et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 955-973. [Link]

-

PubChem. (n.d.). 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one. PubChem.[Link]

-

University of Arizona. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. University of Arizona.[Link]

-

ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS. ResearchGate.[Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo.[Link]

-

ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate.[Link]

- Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.

Sources

- 1. This compound | C15H20O3 | CID 24727877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GCMS Section 6.11.3 [people.whitman.edu]

- 3. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. apps.dtic.mil [apps.dtic.mil]